Semicarbazide

Vue d'ensemble

Description

- Il est également désigné par d'autres noms, notamment aminomocovina , aminourea et carbazamide .

- La formule InChI standard IUPAC de l'hydrazinecarboxamide est : InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5).

- Son poids moléculaire est d'environ 75,07 g/mol .

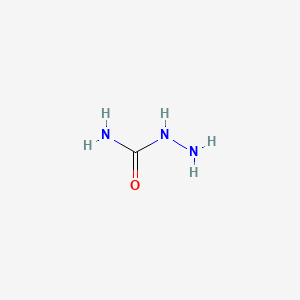

Hydrazinecarboxamide: (formule chimique : CHNO) est un composé cristallin blanc.

Méthodes De Préparation

Voies de synthèse : L'hydrazinecarboxamide peut être synthétisé par différentes voies, notamment par la réaction de l'hydrazine avec le dioxyde de carbone.

Conditions de réaction : La réaction se produit généralement dans des conditions douces, et le produit peut être isolé par cristallisation.

Production industrielle : Bien que la production industrielle ne soit pas répandue, la synthèse à petite échelle est réalisable.

Analyse Des Réactions Chimiques

Réactivité : L'hydrazinecarboxamide peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Produits majeurs : Les produits majeurs dépendent des conditions de réaction spécifiques.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Semicarbazide and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. These properties are attributed to their ability to form metal complexes that enhance their bioactivity. For instance, this compound derivatives have been synthesized and evaluated for their inhibitory activities against various pathogens and cancer cell lines .

Drug Development

this compound is used in the synthesis of several pharmaceuticals, including nitrofuran antibacterials such as nitrofurazone and nitrofurantoin. These compounds are essential in treating bacterial infections and are known for their effectiveness against a wide range of microorganisms . Additionally, this compound serves as a precursor in the development of other therapeutic agents due to its structural versatility.

Environmental Science

Marine Pollutant

Recent studies have identified this compound as a marine pollutant with potential ecological impacts. Research indicates that this compound accumulates in marine shellfish, raising concerns about food safety and human health risks associated with seafood consumption . The correlation between environmental concentrations of this compound and its accumulation in marine organisms highlights the need for monitoring and regulation.

Analytical Chemistry

Detection Reagent

this compound is employed as a detection reagent in thin-layer chromatography (TLC) for identifying α-keto acids. It reacts with these compounds to form visible derivatives that can be analyzed under ultraviolet light, making it a valuable tool in analytical laboratories .

Toxicological Studies

Carcinogenic Potential

Studies have demonstrated that this compound can induce DNA damage in the presence of certain metal ions, such as copper. This genotoxicity raises concerns regarding its carcinogenic potential, particularly in chronic exposure scenarios . Understanding these toxicological aspects is crucial for assessing the safety of this compound in various applications.

Case Studies

Mécanisme D'action

- The exact mechanism of action for hydrazinecarboxamide is not extensively studied.

- It likely interacts with specific molecular targets or pathways, but further research is needed.

Comparaison Avec Des Composés Similaires

Composés similaires : D'autres composés apparentés comprennent la semicarbazone d'acétone (CAS : 110-20-3) et la 3-méthyl-6-(1-méthyléthyl)-2-cyclohexén-1-ylidène hydrazinecarboxamide (CAS : 4713-41-1) .

Unicité : Les propriétés uniques de l'hydrazinecarboxamide résident dans sa structure et sa réactivité.

Activité Biologique

Semicarbazide is a chemical compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, pharmacological properties, and implications for health and environmental safety.

This compound, chemically known as 2-semicarbazide, is a derivative of this compound hydrochloride (SEM-HCl) and has been studied for its potential therapeutic applications. It is primarily recognized for its antibacterial, antifungal, anticancer, and neurotoxic effects. The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry and toxicology.

2. Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazine with carbamates or isocyanates. Numerous derivatives have been developed to enhance its biological activity. For instance, semicarbazone derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Common Derivatives of this compound and Their Activities

| Compound Type | Biological Activity |

|---|---|

| Hydroxysemicarbazones | Antibacterial, Antifungal |

| Thiosemicarbazones | Anticancer, Antimycobacterial |

| Metal Complexes | Enhanced antibacterial and antifungal effects |

3.1 Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. A study highlighted that certain hydroxyl semicarbazone derivatives exhibited high bioactivity against multiple bacterial strains . The mechanism often involves interference with vital biochemical processes such as cell wall biosynthesis and nucleotide synthesis .

3.2 Toxicological Studies

Research on the chronic toxicity of this compound hydrochloride in animal models has revealed potential health risks. In a study involving Wistar rats fed varying concentrations of SEM-HCl, significant histopathological changes were observed at higher doses, including cartilage degeneration and connective tissue proliferation .

3.3 Neurotoxicity

Recent studies have indicated that this compound can induce neurotoxic effects in marine organisms. For example, exposure to this compound affected acetylcholinesterase activity and led to morphological alterations in the respiratory systems of Asterias japonicus . This suggests potential risks associated with environmental contamination.

Case Study 1: Accumulation in Marine Organisms

A study investigated the accumulation of this compound in scallops exposed to contaminated seawater. Results indicated significant bioconcentration in scallop tissues, raising concerns about food safety and potential human health risks associated with seafood consumption .

Case Study 2: Chronic Exposure Effects in Rats

In a long-term study on the effects of SEM-HCl on Wistar rats, chronic exposure resulted in body weight reduction and joint enlargement at higher concentrations . These findings underscore the need for careful assessment of this compound's safety profile in both therapeutic applications and environmental contexts.

5. Conclusion

This compound exhibits a range of biological activities that warrant further investigation, particularly concerning its therapeutic potential and environmental impact. While promising as an antimicrobial agent, the compound's toxicity profile raises important questions regarding its safety for human consumption and ecological consequences.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying semicarbazide in biological samples, and how do researchers validate their accuracy?

- Methodology : Hyperspectral imaging (HSI) combined with artificial intelligence is effective for detecting this compound in poultry products. Validation involves comparing results with liquid chromatography-mass spectrometry (LC-MS) to ensure sensitivity (detection limits ≤1.0 ppm). For reproducibility, include internal standards (e.g., deuterated this compound) and triplicate measurements .

- Data Validation : Use calibration curves with R² ≥0.99 and spike-recovery tests (80–120% recovery range). Report inter- and intra-day precision (%RSD <15%) .

Q. How should researchers design experiments to study this compound’s interference in microbiological assays?

- Experimental Design :

- Control Groups : Include this compound-free controls and antibiotic-only groups (e.g., streptomycin at 10 µg/mL).

- Variables : Test this compound concentrations (0.5–10.0 µg/mL) against Bacillus subtilis or Staphylococcus aureus to observe antagonistic effects on aminoglycosides .

- Replicates : Use n ≥3 for statistical power.

- Data Interpretation : Analyze inhibition zones via ANOVA; report p-values to distinguish between this compound’s direct antimicrobial activity vs. assay interference .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s role as a microbiological antagonist arise, and what strategies resolve them?

- Conflict Analysis : Discrepancies often stem from variability in bacterial strains (e.g., B. subtilis vs. S. lutea) or differences in this compound purity. For example, this compound hydrochloride at 4.0 µg/mL inhibits B. subtilis growth but enhances streptomycin efficacy in S. aureus .

- Resolution Strategies :

- Standardize microbial strains (ATCC references) and reagent batches.

- Conduct dose-response studies to identify threshold effects (e.g., antagonism observed only at >2.0 µg/mL) .

Q. What mechanisms explain this compound’s interaction with aminoglycoside antibiotics, and how can researchers validate these pathways?

- Proposed Mechanisms : this compound may chelate metal ions essential for antibiotic function or disrupt bacterial membrane permeability.

- Validation Methods :

- Spectrophotometry : Measure metal-binding affinity (e.g., Fe³⁺ or Mg²⁺) using UV-Vis absorption peaks.

- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to quantify membrane integrity in this compound-treated cultures .

Q. How can researchers address gaps in understanding this compound formation in food products under non-nitrofurazone conditions?

- Research Gaps : Current studies focus on nitrofurazone-derived this compound, but identifies its formation in antimicrobial-treated poultry.

- Methodological Approach :

- Survey Design : Collect data from multiple poultry processing facilities to correlate this compound levels with specific antimicrobials (e.g., chlorhexidine) and processing temperatures.

- Predictive Modeling : Use multivariate regression to identify key variables (e.g., pH, processing time) .

Q. Data Presentation Guidelines

Q. How should researchers present this compound-related data to ensure reproducibility and clarity?

- Tables : Include descriptive titles (e.g., Table 1: this compound Inhibition of B. subtilis Growth at Varying Concentrations), with footnotes explaining abbreviations (e.g., SEM = this compound) .

- Figures : Use line graphs for dose-response curves, labeling axes with units (µg/mL) and error bars (±SD).

Cross-Disciplinary Research Questions

Q. What statistical methods are optimal for analyzing this compound’s environmental persistence across heterogeneous datasets?

- Methods :

Propriétés

IUPAC Name |

aminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOPKIIICUYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

563-41-7 (mono-hydrochloride) | |

| Record name | Carbamylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043823 | |

| Record name | Semicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-56-7 | |

| Record name | Semicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Semicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Semicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37QUC23K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.